molecular formula C12H13NO2 B12545004 N-Hydroxy-6-phenylhexa-3,5-dienamide CAS No. 674774-95-9

N-Hydroxy-6-phenylhexa-3,5-dienamide

Cat. No.: B12545004
CAS No.: 674774-95-9
M. Wt: 203.24 g/mol
InChI Key: OLZMYHCPEIJQLP-UHFFFAOYSA-N
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Description

N-Hydroxy-6-phenylhexa-3,5-dienamide is a chemical compound with a unique structure that includes both hydroxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-phenylhexa-3,5-dienamide typically involves the reaction of 6-phenylhexa-3,5-dienoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-phenylhexa-3,5-dienamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-Hydroxy-6-phenylhexa-3,5-dienamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-6-phenylhexa-3,5-dienamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-6-phenylhexa-3,5-dienamide is unique due to its specific combination of hydroxy and phenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

674774-95-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-hydroxy-6-phenylhexa-3,5-dienamide

InChI

InChI=1S/C12H13NO2/c14-12(13-15)10-6-2-5-9-11-7-3-1-4-8-11/h1-9,15H,10H2,(H,13,14)

InChI Key

OLZMYHCPEIJQLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CCC(=O)NO

Origin of Product

United States

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